N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
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Step 1: Preparation of Piperidine Intermediate
- Reactants: Piperidine, suitable halogenated precursor
- Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (80-100°C)
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Step 2: Preparation of Pyrimidine Intermediate
- Reactants: Pyrimidine derivative, suitable halogenated precursor
- Conditions: Base (e.g., NaH), solvent (e.g., THF), temperature (60-80°C)
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Step 3: Coupling Reaction
- Reactants: Piperidine intermediate, pyrimidine intermediate
- Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C)
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Step 4: Formation of Final Compound
- Reactants: Coupled intermediate, cyclopentanecarboxylic acid
- Conditions: Coupling agent (e.g., EDCI), base (e.g., DIPEA), solvent (e.g., DCM), temperature (room temperature)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid), solvent (e.g., DCM), temperature (0-25°C)
Reduction: NaBH4 (Sodium borohydride), solvent (e.g., ethanol), temperature (0-25°C)
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaH), solvent (e.g., DMF), temperature (room temperature)
Major Products
Oxidation: N-oxide derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Substituted piperidine and pyrimidine derivatives
Scientific Research Applications
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders and cancer.
Pharmacology: The compound can be studied for its potential as a receptor modulator or enzyme inhibitor.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidine rings are known to interact with various biological targets, potentially modulating their activity . The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(piperidin-1-yl)pyrimidin-2-yl)oxy)ethyl)cyclopentanecarboxamide
- N-(2-(6-(morpholin-4-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
Uniqueness
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(14-6-2-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-1-5-10-21/h12-14H,1-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMWFJPVIDZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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